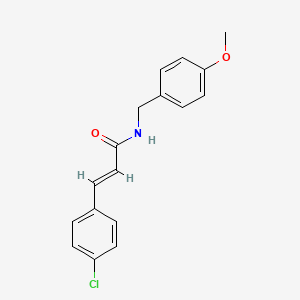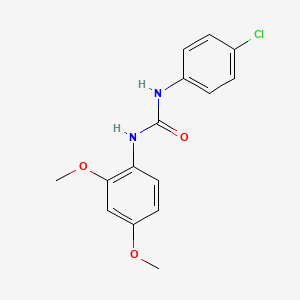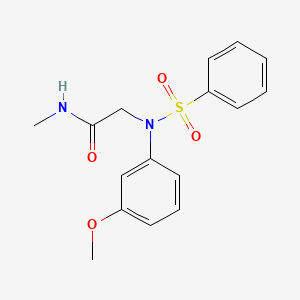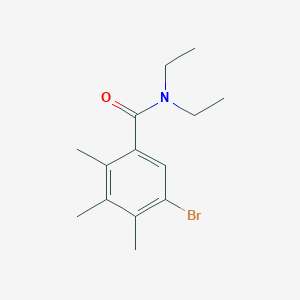
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine (CBMP) is a piperazine derivative that has been studied for its potential use in medicinal chemistry. It is a structural analog of the well-known drug, sildenafil, which is used to treat erectile dysfunction. CBMP has been found to have similar properties to sildenafil, and has been studied for its potential use in treating a variety of medical conditions.
Mecanismo De Acción
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine increases the levels of cGMP in the body, which leads to increased blood flow and improved vascular function.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to improve vascular function, increase blood flow, and reduce inflammation. 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has also been found to have antioxidant properties, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is that it is a well-known and well-studied compound. This means that there is a large body of literature available on its properties and potential uses. However, one limitation of using 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is that it may not be suitable for all types of studies. For example, it may not be appropriate for studies that require a more specific or targeted approach.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, which may have improved properties and fewer side effects. Another area of interest is the use of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in combination with other drugs, which may lead to synergistic effects. Additionally, further research is needed to better understand the mechanisms of action of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, and to identify new potential uses for the compound.
Métodos De Síntesis
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chlorobenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base. This reaction results in the formation of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, which can be purified and isolated using standard techniques.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has been studied for its potential use in treating a variety of medical conditions. It has been found to have similar properties to sildenafil, which is used to treat erectile dysfunction. 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has also been studied for its potential use in treating other conditions, such as pulmonary hypertension and heart failure.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEQJNZVIUKRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)

![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)

![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)





![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)

